N-cyclopropyl-2-(4-(4-(methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Description

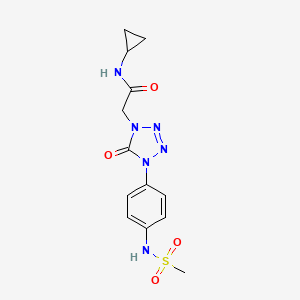

N-cyclopropyl-2-(4-(4-(methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a heterocyclic compound featuring a tetrazole core fused with a phenyl ring substituted by a methylsulfonamido group. The cyclopropyl and acetamide moieties enhance its steric and electronic complexity, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors where hydrogen bonding and π-π interactions are critical. Its synthesis likely involves cyclization reactions analogous to those reported for structurally related acetamide derivatives .

Properties

IUPAC Name |

N-cyclopropyl-2-[4-[4-(methanesulfonamido)phenyl]-5-oxotetrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O4S/c1-24(22,23)15-10-4-6-11(7-5-10)19-13(21)18(16-17-19)8-12(20)14-9-2-3-9/h4-7,9,15H,2-3,8H2,1H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSHHJVVKLIAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(4-(4-(methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article aims to provide an in-depth analysis of its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-cyclopropyl-2-(4-(4-(methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide can be represented as follows:

This compound features a cyclopropyl group, a methylsulfonamide moiety, and a tetrazole ring, which are critical for its biological activity.

The compound exhibits its biological effects primarily through the inhibition of specific enzyme pathways and receptor interactions. The methylsulfonamide group is known to enhance solubility and permeability, which can improve bioavailability. Studies have shown that compounds with similar structures often target pathways involved in inflammatory responses and microbial infections.

Antimicrobial Properties

Research indicates that N-cyclopropyl derivatives demonstrate potent antimicrobial activity. For instance, a study evaluating the efficacy of various derivatives found that compounds with similar methylsulfonamide substitutions showed significant inhibition against Chlamydia trachomatis at low micromolar concentrations .

Anticancer Activity

In vitro studies have demonstrated that N-cyclopropyl derivatives possess moderate to high anticancer activity against various cell lines. A notable finding was the effectiveness of certain derivatives in inducing apoptosis in cancer cells, potentially through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the cyclopropyl and sulfonamide groups significantly influence the biological potency of the compounds. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group to sulfonamide | Increased solubility and potency |

| Variation in cyclopropyl substituents | Altered receptor affinity |

These findings suggest that fine-tuning the chemical structure can optimize therapeutic effects.

Case Studies

-

Antichagasic Activity :

A series of compounds derived from N-cyclopropyl frameworks were evaluated for their antichagasic properties. Compounds exhibited remarkable activity against Trypanosoma cruzi, with some achieving over 90% inhibition at specific concentrations . -

Neoplastic Activity :

In a study assessing neoplastic activity against human cancer cell lines (TK-10 and HT-29), certain derivatives showed promising results, indicating potential for further development as anticancer agents . -

Inflammatory Response Modulation :

Compounds were also tested for their ability to modulate inflammatory responses, showing significant inhibition of pro-inflammatory cytokines in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs often share core heterocycles (e.g., tetrazole, pyrazole, or thiazole) and acetamide functionalities. Key differences arise from substituents influencing solubility, stability, and intermolecular interactions.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The cyclopropyl group introduces steric hindrance, which may reduce solubility but increase metabolic stability compared to bulkier substituents like isopropyl .

Computational Analysis of Electronic Properties

Table 2: Multiwfn-Based Electronic Properties

Key Observations :

- The tetrazole core in the target compound exhibits stronger electron localization (ELF ~0.85) than pyrazole/thiazole analogs, suggesting higher aromatic stability and resistance to electrophilic attack .

- The methylsulfonamido group generates a polarized ESP profile, favoring interactions with cationic or polar protein residues compared to nitro groups .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogs (e.g., ’s compound) reveal hydrogen-bonding networks critical for lattice stability. The target compound’s methylsulfonamido group likely forms N-H···O and O···H-C interactions, similar to the sulfonamide-driven motifs in Etter’s graph-set analysis (e.g., R₂²(8) patterns) . In contrast, nitro groups in analogs prioritize C-H···O interactions, yielding less directional packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.